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Compound of Interest

6-(Aminomethyl)isoquinolin-1-
Compound Name: )
amine

Cat. No.: B3349356

In-Depth Technical Guide: 6-
(Aminomethyl)isoquinolin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)isoquinolin-1-amine is a heterocyclic organic compound featuring an
isoquinoline core substituted with an aminomethyl group at the 6-position and an amine group
at the 1-position.[1] Isoquinoline derivatives are a significant class of compounds in medicinal
chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a
wide array of biological activities.[2][3] This guide provides a technical overview of the available
solubility information for 6-(Aminomethyl)isoquinolin-1-amine, general experimental
protocols for solubility determination, and its relevant biological context, particularly in the
inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling

pathway.

Chemical Properties of 6-(Aminomethyl)isoquinolin-1-amine
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Property Value Source

Molecular Formula C10H11N3 PubChem[1]
Molecular Weight 173.21 g/mol PubChem[1]
IUPAC Name 6—(e.1minomethyl)isoquinolin—l— PubChem[1]

amine

PubChem CID 22169775 PubChem[1]
ChEMBL ID CHEMBL1643355 PubChem[1]
CAS Number 215454-95-8 PubChem[1]

Solubility Profile

Specific quantitative solubility data for 6-(Aminomethyl)isoquinolin-1-amine in DMSO and
other common laboratory solvents is not readily available in the public domain. However,
gualitative solubility information for a structurally related compound, 6-aminoisoquinoline, can
provide some initial guidance.

Qualitative Solubility of 6-Aminoisoquinoline

Solvent Solubility
Dimethylformamide (DMF) Slightly Soluble
Dimethyl Sulfoxide (DMSO) Sparingly Soluble
Methanol Slightly Soluble

Data sourced from ChemicalBook for the related compound 6-aminoisoquinoline.[4]

Given the structural similarity, it can be inferred that 6-(Aminomethyl)isoquinolin-1-amine
may also exhibit limited solubility in DMSO. The presence of two primary amine groups might
slightly increase its polarity compared to 6-aminoisoquinoline.
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Experimental Protocol for Solubility Determination
of Amine Compounds

For researchers requiring precise solubility data, the following generalized experimental
protocol can be adapted to determine the solubility of 6-(Aminomethyl)isoquinolin-1-amine in
various solvents.

Objective: To determine the solubility of an amine compound in a specific solvent at a given
temperature.

Materials:

e Amine compound (e.g., 6-(Aminomethyl)isoquinolin-1-amine)
o Selected solvents (e.g., DMSO, water, ethanol, etc.)

» Analytical balance

o Vortex mixer

o Thermostatically controlled shaker or water bath

o Centrifuge

e High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
¢ Volumetric flasks and pipettes

Procedure:

» Preparation of Saturated Solutions:

o Accurately weigh an excess amount of the amine compound and add it to a known volume
of the selected solvent in a sealed vial.

o Agitate the mixture using a vortex mixer to ensure initial dispersion.
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o Place the vial in a thermostatically controlled shaker or water bath set to the desired
temperature (e.g., 25 °C).

o Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the solution
reaches saturation.

e Separation of Undissolved Solid:
o After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
o Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

¢ Quantification of Solute Concentration:

[¢]

Prepare a series of standard solutions of the amine compound with known concentrations
in the same solvent.

o Dilute the collected supernatant with the solvent to a concentration that falls within the
linear range of the analytical method.

o Analyze the standard solutions and the diluted supernatant using a suitable analytical
technique (e.g., HPLC or UV-Vis spectrophotometry).

o Construct a calibration curve from the data of the standard solutions.

o Determine the concentration of the amine compound in the diluted supernatant by
interpolating its analytical signal on the calibration curve.

o Calculation of Solubility:

o Calculate the original concentration of the saturated solution by accounting for the dilution
factor. This value represents the solubility of the compound in the chosen solvent at the
specified temperature.

Below is a DOT script for a logical workflow of this experimental protocol.
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Experimental Workflow for Solubility Determination
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Caption: Workflow for determining the solubility of a compound.

Biological Context: Inhibition of the ROCK Signaling
Pathway

Derivatives of isoquinolin-1-amine have been identified as potent inhibitors of Rho-associated
coiled-coil containing protein kinase (ROCK).[5][6] The ROCK signaling pathway plays a crucial
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role in various cellular processes, including cell adhesion, motility, and contraction, making it a
significant target in drug discovery for conditions such as cardiovascular diseases and cancer.

[71L8]

The Rho/ROCK signaling pathway is a major transducer of inhibitory signals within the central
nervous system.[9] This pathway can be activated by various membrane receptors and is
centrally involved in cell growth, differentiation, and migration.[9] ROCK inhibitors, such as
isoquinoline derivatives, can modulate these cellular functions and have therapeutic potential.
[6][7] For instance, ROCK inhibitors have been investigated for their role in anti-hypertension,
anti-erectile dysfunction, and the inhibition of tumor metastasis.[7]

The downstream effects of ROCK activation include the phosphorylation of Myosin Light Chain
(MLC), which promotes stress fiber formation and cellular contraction. ROCK also influences
the actin cytoskeleton by phosphorylating and inactivating MLC phosphatase, further
increasing MLC phosphorylation.[8]

The following diagram illustrates the core components of the ROCK signaling pathway.
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Caption: The ROCK signaling pathway and the inhibitory action of 6-
(Aminomethyl)isoquinolin-1-amine.

Conclusion

While specific quantitative solubility data for 6-(Aminomethyl)isoquinolin-1-amine remains to
be published, this guide provides a framework for researchers by presenting qualitative data for
a related compound and a detailed protocol for experimental solubility determination.
Furthermore, the established role of isoquinolin-1-amine derivatives as ROCK inhibitors
highlights the biological significance of this compound class. The provided diagram of the
ROCK signaling pathway offers a visual representation of the mechanism of action for these
potential therapeutic agents. Further research into the precise solubility and biological activity
of 6-(Aminomethyl)isoquinolin-1-amine is warranted to fully elucidate its potential in drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [6-(Aminomethyl)isoquinolin-1-amine solubility in DMSO
and other solvents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3349356#6-aminomethyl-isoquinolin-1-amine-
solubility-in-dmso-and-other-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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